molecular formula C11H9N3O2 B071207 1H-PYRAZOLO[3,4-B]QUINOLINE-4,6-DIOL, 3-METHYL- CAS No. 173191-72-5

1H-PYRAZOLO[3,4-B]QUINOLINE-4,6-DIOL, 3-METHYL-

Cat. No.: B071207
CAS No.: 173191-72-5
M. Wt: 215.21 g/mol
InChI Key: IUHCZESHXPMMMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-PYRAZOLO[3,4-B]QUINOLINE-4,6-DIOL, 3-METHYL- is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by a fused ring system consisting of a pyrazole ring and a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-PYRAZOLO[3,4-B]QUINOLINE-4,6-DIOL, 3-METHYL- can be achieved through several methods:

Industrial Production Methods

Industrial production of 1H-PYRAZOLO[3,4-B]QUINOLINE-4,6-DIOL, 3-METHYL- typically involves large-scale multicomponent reactions due to their efficiency and high yield. The use of environmentally benign catalysts, such as L-proline, is preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1H-PYRAZOLO[3,4-B]QUINOLINE-4,6-DIOL, 3-METHYL- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Manganese dioxide, palladium on carbon.

    Reducing Agents: Raney-nickel alloy, formic acid.

    Catalysts: L-proline, acidic or basic catalysts.

Major Products

The major products formed from these reactions include various substituted pyrazoloquinolines, which can exhibit different biological and photophysical properties .

Mechanism of Action

The mechanism of action of 1H-PYRAZOLO[3,4-B]QUINOLINE-4,6-DIOL, 3-METHYL- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-PYRAZOLO[3,4-B]QUINOLINE-4,6-DIOL, 3-METHYL- is unique due to the presence of hydroxyl groups at positions 4 and 6, which contribute to its distinct chemical and biological properties. Its ability to act as a fluorescent sensor and its potential therapeutic applications make it a valuable compound for further research .

Properties

CAS No.

173191-72-5

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

6-hydroxy-3-methyl-2,9-dihydropyrazolo[3,4-b]quinolin-4-one

InChI

InChI=1S/C11H9N3O2/c1-5-9-10(16)7-4-6(15)2-3-8(7)12-11(9)14-13-5/h2-4,15H,1H3,(H2,12,13,14,16)

InChI Key

IUHCZESHXPMMMP-UHFFFAOYSA-N

Isomeric SMILES

CC1=C2C(=O)C3=C(C=CC(=C3)O)N=C2NN1

SMILES

CC1=C2C(=O)C3=C(C=CC(=C3)O)NC2=NN1

Canonical SMILES

CC1=C2C(=O)C3=C(C=CC(=C3)O)N=C2NN1

Synonyms

1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl- (9CI)

Origin of Product

United States

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